molecular formula C12H18O2S2 B13854872 2-Hexylsulfanyl-2-thiophen-2-ylacetic acid

2-Hexylsulfanyl-2-thiophen-2-ylacetic acid

Cat. No.: B13854872
M. Wt: 258.4 g/mol
InChI Key: FODRLIYIQDPZSJ-UHFFFAOYSA-N
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Description

2-Hexylsulfanyl-2-thiophen-2-ylacetic acid is an organic compound with the molecular formula C12H18O2S2 It is characterized by the presence of a thiophene ring, a hexylsulfanyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexylsulfanyl-2-thiophen-2-ylacetic acid typically involves the reaction of thiophene derivatives with hexylsulfanyl groups under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Hexylsulfanyl-2-thiophen-2-ylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.

    Substitution: The hexylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrothiophene derivatives.

Scientific Research Applications

2-Hexylsulfanyl-2-thiophen-2-ylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexylsulfanyl-2-thiophen-2-ylacetic acid involves its interaction with specific molecular targets and pathways. The sulfur atoms in the compound can form strong interactions with metal ions or other nucleophilic centers, influencing various biochemical processes. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

    Thiophene-2-acetic acid: Lacks the hexylsulfanyl group, making it less hydrophobic.

    2-Hexylthiophene: Lacks the acetic acid moiety, affecting its reactivity and solubility.

    Thiophene-2-carboxylic acid: Similar structure but without the hexylsulfanyl group.

Uniqueness: 2-Hexylsulfanyl-2-thiophen-2-ylacetic acid is unique due to the presence of both the hexylsulfanyl group and the acetic acid moiety. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H18O2S2

Molecular Weight

258.4 g/mol

IUPAC Name

2-hexylsulfanyl-2-thiophen-2-ylacetic acid

InChI

InChI=1S/C12H18O2S2/c1-2-3-4-5-8-16-11(12(13)14)10-7-6-9-15-10/h6-7,9,11H,2-5,8H2,1H3,(H,13,14)

InChI Key

FODRLIYIQDPZSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC(C1=CC=CS1)C(=O)O

Origin of Product

United States

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